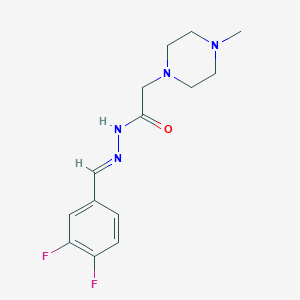

![molecular formula C17H21N7O2 B5570108 N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that include the 1,2,4-triazole ring, a versatile heterocyclic system known for its relevance in medicinal chemistry and materials science due to its unique structural and electronic features.

Synthesis Analysis

The synthesis of related compounds often involves reactions starting from 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene or other conditions to afford various derivatives (Panchal & Patel, 2011). Various aromatic aldehydes and other reagents are used to introduce different functional groups, yielding a diverse range of triazole derivatives.

Molecular Structure Analysis

Structural characterization is typically performed using spectroscopic methods such as NMR and IR spectroscopy. X-ray diffraction techniques may also be employed to determine the crystal structure, revealing details like hydrogen bonding patterns and molecular conformations (Şahin et al., 2014).

Chemical Reactions and Properties

The 1,2,4-triazole ring in these compounds participates in various chemical reactions, forming different derivatives. These reactions are influenced by the presence of substituents on the triazole ring and the nature of the reacting partners. The resultant compounds often exhibit diverse biological activities (Demirbas et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been utilized in various synthetic processes, particularly in creating triazole derivatives. For example, a study by Ahmed et al. (2016) described the synthesis and spectral analysis of related 1,2,3-triazoles, highlighting the significance of intermolecular hydrogen bonding in stabilizing molecular structures, as seen through crystallographic studies (Ahmed et al., 2016).

Antimicrobial and Antifungal Applications

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. Baviskar et al. (2013) investigated a series of thiazolidin-4-one derivatives for potential antimicrobial properties, revealing significant activity against various bacteria and fungi (Baviskar et al., 2013).

Corrosion Inhibition

Novel triazole derivatives, which are structurally related to the compound , have been explored as corrosion inhibitors. Nahlé et al. (2021) demonstrated the efficacy of such derivatives in protecting mild steel against corrosion, supported by electrochemical techniques and density functional theory calculations (Nahlé et al., 2021).

Cancer Research

In the realm of cancer research, derivatives of 1,2,4-triazole have shown promise. Šermukšnytė et al. (2022) synthesized 1,2,4-triazole-3-thiol derivatives, evaluating their impact on cancer cell migration and growth in various cancer cell lines, highlighting potential therapeutic applications (Šermukšnytė et al., 2022).

Neuropharmacological Research

Research into neurokinin-1 receptor antagonists, which includes triazole derivatives, has been conducted to develop orally active, water-soluble drugs for clinical use. Harrison et al. (2001) synthesized a compound with potential efficacy in treating conditions like emesis and depression (Harrison et al., 2001).

Propiedades

IUPAC Name |

N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-3-22-12-19-20-15(22)9-10-18-16(25)11-23-13(2)21-24(17(23)26)14-7-5-4-6-8-14/h4-8,12H,3,9-11H2,1-2H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFDNQDWCZKYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCNC(=O)CN2C(=NN(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

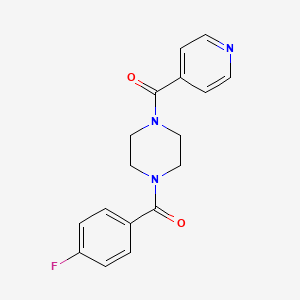

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)

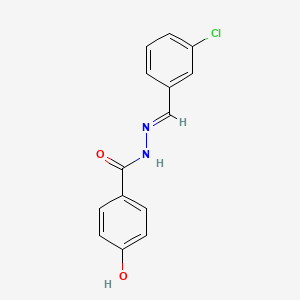

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)